Sivelestat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Sivelestat functions as a selective neutrophil elastase inhibitor. Neutrophils are a type of white blood cell involved in the immune response. Neutrophil elastase is an enzyme released by neutrophils that can break down tissue during inflammation. By inhibiting this enzyme, sivelestat has the potential to modulate inflammatory processes [].

Research Areas

Sivelestat is being studied in various scientific research areas, including:

- Acute Lung Injury (ALI): ALI is a serious respiratory condition where fluid builds up in the lungs. Research has investigated sivelestat's ability to reduce inflammation and improve lung function in ALI patients [].

- Chronic Obstructive Pulmonary Disease (COPD): COPD is a lung disease that makes breathing difficult. Studies are exploring if sivelestat can help manage inflammation associated with COPD [].

- Other Conditions: Scientific research is also examining sivelestat's potential role in other conditions, such as idiopathic pulmonary fibrosis and ischemia-reperfusion injury [, ].

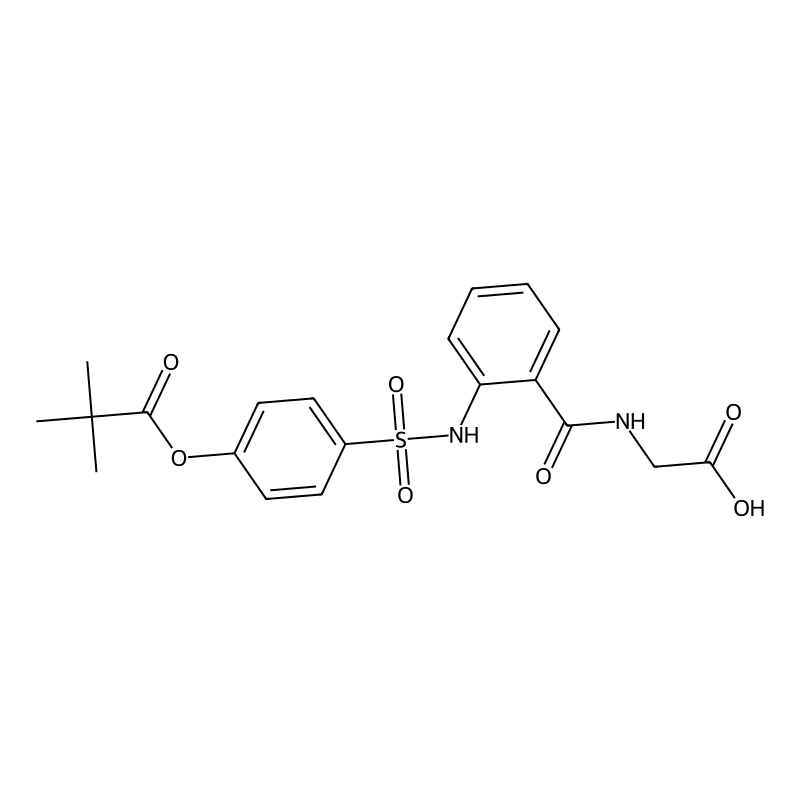

Sivelestat, chemically known as 2-[(2-{4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonamido}phenyl)formamido]acetic acid, is a potent and selective inhibitor of neutrophil elastase. This compound is primarily utilized in clinical settings for treating acute lung injury and respiratory distress syndrome. Its mechanism of action involves the inhibition of neutrophil elastase, a serine protease that contributes to tissue damage during inflammatory responses. By blocking this enzyme, Sivelestat helps mitigate inflammation and tissue injury, making it a valuable therapeutic agent in critical care medicine .

Clinical trials suggest Sivelestat is generally well-tolerated with a favorable safety profile [, ]. However, some reported side effects include diarrhea, nausea, and rash []. More research is needed to determine its long-term safety and potential interactions with other medications.

Current Research and Applications

Sivelestat functions as an acyl-enzyme inhibitor, specifically targeting the active site of neutrophil elastase. The interaction between Sivelestat and the enzyme leads to the formation of a stable HNE-Sivelestat complex, which effectively inhibits elastase activity. Studies have shown that the compound exhibits an inhibitory constant (IC50) in the low nanomolar range (approximately 44 nM), indicating its high potency against neutrophil elastase . The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, further stabilizing the inhibitor-enzyme complex.

The synthesis of Sivelestat involves several key steps, including the formation of sulfonamide and acetic acid derivatives. A notable method includes the reaction of 4-aminobenzenesulfonamide with various acylating agents to introduce the pivalate moiety, followed by subsequent reactions to form the final product. Recent studies have focused on optimizing these synthesis routes to enhance yield and purity while minimizing impurities . The identification of impurities during synthesis has also led to further investigations into related compounds.

Sivelestat is primarily applied in treating acute respiratory distress syndrome and other inflammatory conditions associated with neutrophil activation. Its role in critical care extends to organ transplantation and trauma management, where it aids in reducing inflammatory responses and improving patient outcomes . Furthermore, ongoing research is exploring its potential applications in treating other diseases characterized by excessive neutrophil activity.

Interaction studies have shown that Sivelestat selectively binds to neutrophil elastase without significantly affecting other serine proteases. This selectivity is crucial for minimizing side effects associated with broader protease inhibition. Molecular modeling studies indicate that Sivelestat's binding affinity is influenced by its structural features, allowing for effective competition with substrate molecules for the enzyme's active site . These studies provide insights into optimizing Sivelestat's design for enhanced efficacy.

Sivelestat belongs to a class of compounds known as serine protease inhibitors. Here are some similar compounds along with a comparison highlighting Sivelestat's uniqueness:

| Compound Name | Mechanism of Action | Clinical Use | Unique Features |

|---|---|---|---|

| Aztreonam | Beta-lactam antibiotic | Treats Gram-negative infections | Targets bacterial cell wall synthesis |

| Aprotinin | Serine protease inhibitor | Reduces bleeding during surgery | Broad-spectrum protease inhibition |

| Elastatinal | Neutrophil elastase inhibitor | Research use in inflammation | Naturally occurring peptide |

| Marimastat | Matrix metalloproteinase inhibitor | Cancer treatment research | Inhibits multiple metalloproteinases |

Sivelestat stands out due to its selective inhibition of neutrophil elastase specifically, making it particularly effective for conditions characterized by excessive neutrophil activity without broadly affecting other proteolytic pathways .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

ELANE [HSA:1991] [KO:K01327]

Other CAS

Wikipedia

Drug Warnings

In August 2009, the US Food and Drug Administration (FDA) reported the results of a review of 147 cases of leukemia in adult and pediatric patients who received TNF blocking agents; these cases had been identified during postmarketing surveillance. Of the 147 cases, acute myeloid leukemia (44 cases), chronic lymphocytic leukemia (31 cases), and chronic myeloid leukemia (23 cases) were the most frequent types of leukemia reported. Four cases of leukemia also were reported in children. Most patients (61%) also were receiving other immunosuppressive drugs. There were a total of 30 deaths reported; leukemia was reported as the cause of 26 of the 30 deaths, and the event was associated with the use of TNF blocking agents. Leukemia generally occurred during the first 2 years of therapy. The interpretation of these findings was complicated by the fact that published epidemiologic studies suggest that patients with rheumatoid arthritis may be at increased risk of leukemia, independent of any treatment with TNF blocking agents. However, based on the available data, FDA has concluded that there is a possible association between treatment with TNF blocking agents and the development of leukemia in patients receiving these drugs. /Tumor necrosis factor blocking agents/

The possibility exists for agents that block tumor necrosis factor (TNF; TNF-a), including adalimumab, to affect host defenses against infections since TNF mediates inflammation and modulates cellular immune responses. Serious and sometimes fatal infections, including sepsis, tuberculosis, and opportunistic infections (e.g., pulmonary or disseminated histoplasmosis, coccidioidomycosis, blastomycosis), have been reported in patients receiving TNF blocking agents. Patients should be closely monitored during and after treatment with TNF blocking agents for the development of signs or symptoms of infection (e.g., fever, malaise, weight loss, sweats, cough, dyspnea, pulmonary infiltrates, serious systemic illness including shock). Many serious infections reported in patients receiving TNF blocking agents occurred in those receiving concomitant therapy with immunosuppressive agents that, in addition to their underlying condition, could have predisposed them to infections. In placebo-controlled trials in patients with rheumatoid arthritis, the rate of infection was 1 or 0.9 per patient-year in those receiving adalimumab or placebo, respectively; the rate of serious infection was 0.04 or 0.02 per patient-year, respectively. Serious infections have included pneumonia, septic arthritis, prosthetic infection, postsurgical infection, erysipelas, cellulitis, diverticulitis, and pyelonephritis. Tuberculosis (frequently disseminated or extrapulmonary at clinical presentation), invasive fungal infections, and other opportunistic infections also have occurred in patients receiving adalimumab or other TNF blocking agents. Most of the cases of tuberculosis occurred within the first 8 months following initiation of adalimumab therapy; these cases may reflect recrudescence of latent tuberculosis infection.

Exacerbation of clinical manifestations and/or radiographic evidence of demyelinating disorders, including multiple sclerosis, has been reported rarely in patients receiving adalimumab or other tumor necrosis factor blocking agents. Clinicians should exercise caution when considering adalimumab therapy in patients with preexisting or recent-onset CNS demyelinating disorders

For more Drug Warnings (Complete) data for Adalimumab (28 total), please visit the HSDB record page.

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Interactions

An increased incidence of serious infection and an increased risk of neutropenia were observed when anakinra (a human interleukin-1 receptor antagonist) and etanercept (another agent that blocks tumor necrosis factor (TNF; TNF-a)) were used concomitantly in patients with rheumatoid arthritis.Similar toxicities would be expected with concomitant use of anakinra and other agents that block tumor necrosis factor, including adalimumab. Concomitant use of adalimumab and anakinra is not recommended.

Potential pharmacokinetic interaction (decreased clearance of adalimumab); dosage adjustment not recommended.

Dates

[2]. Imokawa S, et al. Acute respiratory failure due to pneumocystis pneumonia successfully treated with combined use of sivelestat sodium hydrate. Nihon Kokyuki Gakkai Zasshi. 2008 Jun;46(6):461-5.